2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol
Description
This compound is a highly fluorinated secondary alcohol with the molecular formula C₇H₄F₁₄O (inferred from structural analogs). It features two trifluoromethyl (-CF₃) groups at positions 2 and 4, along with eight fluorine atoms distributed across the pentanol backbone. Its unique fluorination pattern enhances properties such as thermal stability, chemical inertness, and surfactant behavior, making it valuable in applications like polymer synthesis, nanotechnology, and specialty solvents .
Properties
Molecular Formula |
C7H2F14O |
|---|---|
Molecular Weight |
368.07 g/mol |
IUPAC Name |
1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-ol |
InChI |
InChI=1S/C7H2F14O/c8-2(4(10,11)12,5(13,14)15)1(22)3(9,6(16,17)18)7(19,20)21/h1,22H |
InChI Key |
OHMNIGKXMIWFCR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol typically involves the introduction of trifluoromethyl groups and fluorine atoms into a suitable precursor. One common method is the reaction of a pentanol derivative with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of partially fluorinated alcohols.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various fluorinated alcohols, ketones, and ethers, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biochemical pathways effectively. The compound’s unique electronic properties also contribute to its reactivity and stability in various chemical environments.
Comparison with Similar Compounds
Comparison with Similar Fluorinated Compounds
Structural and Functional Group Comparisons
a) 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one (CAS 813-44-5)
- Molecular Formula : C₇F₁₄O
- Molecular Weight : 366.05 g/mol
- Boiling Point : 72.8°C at 760 mmHg
- Key Difference : This ketone analog lacks the hydroxyl (-OH) group, reducing hydrogen-bonding capacity. It is used as a precursor in fluoropolymer synthesis .
b) 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS not specified)
- Molecular Formula : C₅H₄F₈O
- Molecular Weight : 248.07 g/mol (estimated)
- Application: Acts as a cosurfactant in water-in-CO₂ microemulsions for synthesizing silver nanocrystals .
- Key Difference : Lacks trifluoromethyl groups but shares high fluorine density, resulting in lower molecular weight and altered solubility compared to the target compound .
c) 1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one (CAS 42160-07-6)
Physical and Chemical Properties
Key Observations:
- Acidity: The target compound’s hydroxyl group, flanked by electron-withdrawing -CF₃ and F groups, likely exhibits higher acidity (comparable to hexafluoroisopropanol) compared to non-fluorinated alcohols.
- Thermal Stability : Fluorination increases thermal stability, as seen in the ketone analog’s boiling point (72.8°C) , which is unusually low for a compound of its molecular weight due to reduced intermolecular forces.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
